molecular formula C11H15NO2S B13145861 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-

Cat. No.: B13145861
M. Wt: 225.31 g/mol
InChI Key: BQENJCFBLPPXSD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- is an organic compound that belongs to the class of amines It is characterized by the presence of a butenyl group attached to an amine group, along with a phenyl ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of 2-buten-1-amine with a suitable phenyl derivative that contains a methylsulfonyl group. The reaction typically requires the use of a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The amine and phenyl groups can participate in substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a variety of derivatives with different functional groups attached to the phenyl ring or the amine group.

Scientific Research Applications

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Buten-1-amine, 3-[4-(methylsulfonyl)phenyl]-: Similar structure but with the methylsulfonyl group at a different position on the phenyl ring.

    2-Buten-1-amine, 3-[2-(ethylsulfonyl)phenyl]-: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

    2-Buten-1-amine, 3-[2-(methylsulfonyl)benzyl]-: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]- is unique due to the specific positioning of the methylsulfonyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(E)-3-(2-methylsulfonylphenyl)but-2-en-1-amine

InChI

InChI=1S/C11H15NO2S/c1-9(7-8-12)10-5-3-4-6-11(10)15(2,13)14/h3-7H,8,12H2,1-2H3/b9-7+

InChI Key

BQENJCFBLPPXSD-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\CN)/C1=CC=CC=C1S(=O)(=O)C

Canonical SMILES

CC(=CCN)C1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.